![molecular formula C9H8ClFOS B14262197 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride CAS No. 138398-34-2](/img/structure/B14262197.png)
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is an organic compound characterized by the presence of a fluorinated phenyl group attached to a sulfanyl group, which is further connected to a propanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride typically involves the reaction of 2-fluorothiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-Fluorothiophenol+Propanoyl chloride→2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and controlling the temperature and pressure to optimize the yield.
Types of Reactions:
Substitution Reactions: The acyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the acyl chloride to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, which is a key step in many organic synthesis reactions. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
- 2-[(2-Chlorophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Bromophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Methylphenyl)sulfanyl]propanoyl chloride
Comparison: 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Fluorine atoms are known to affect the electronic properties of aromatic rings, making this compound potentially more reactive in certain conditions compared to its chloro, bromo, or methyl analogs.
Propiedades
Número CAS |
138398-34-2 |
|---|---|
Fórmula molecular |
C9H8ClFOS |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C9H8ClFOS/c1-6(9(10)12)13-8-5-3-2-4-7(8)11/h2-6H,1H3 |
Clave InChI |
DUNPVPUBNHACNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)SC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
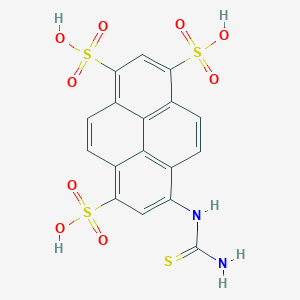



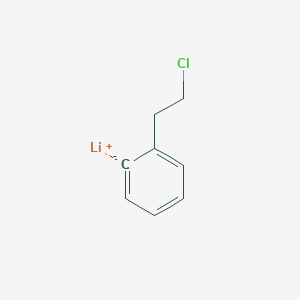
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
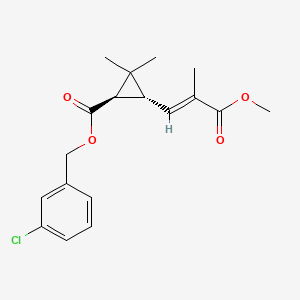
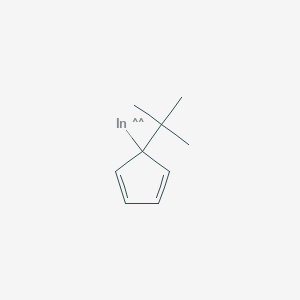
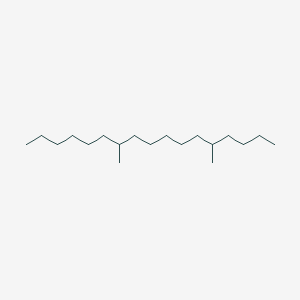
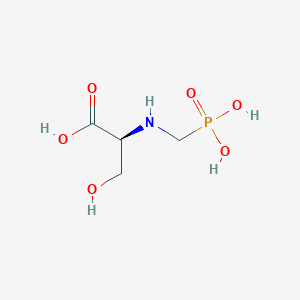
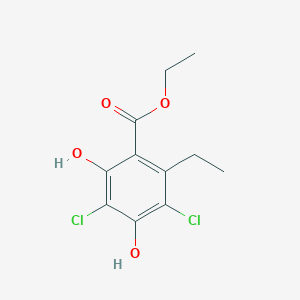
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
